molecular formula C25H24N6O4S B2852958 N-(2-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide CAS No. 872995-88-5

N-(2-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide

Cat. No. B2852958
CAS RN: 872995-88-5
M. Wt: 504.57
InChI Key: GSFULJRFCVBHDA-UHFFFAOYSA-N
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Description

1,2,4-Triazole-containing compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing compounds often involves multistep synthetic routes . For example, a new synthesis route was proposed based on the interaction of 3-phenyl-2-propynal and 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols to obtain both triazolothiadiazines and triazolothiadiazepines .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole-containing compounds is characterized by a five-membered ring containing three nitrogen atoms . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole-containing compounds are diverse and often involve complex mechanisms . For example, the reaction of 1-acetyl-2-methyl-4-(methylsulfanyl)-2,3-dihydro-1H-1,5-benzodiazepine with benzo-hydrazide in anhydrous ethanol at room temperature gave N’-(1-acetyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)benzohydrazide .


Physical And Chemical Properties Analysis

1,2,4-Triazole-containing compounds show weak luminescent properties in MeCN solution with the highest quantum yields within 21–23% . They also exhibit ambipolar semiconductor properties with charge carrier mobilities ranging from 10−4 to 10−6 cm2 V−1 s−1 .

Scientific Research Applications

Anticancer Activity

The [1,2,4]triazolo[4,3-b]pyridazin scaffold has been extensively studied for its anticancer properties. Compounds with this core structure have shown promise in inhibiting the growth of cancer cells. For instance, derivatives have been synthesized to target breast cancer cells through dual PARP-1 and EGFR targets inhibition . The ability to induce apoptosis and arrest the cell cycle makes these compounds valuable in the design of new anticancer drugs.

Mechanism of Action

The mechanism of action of 1,2,4-triazole-containing compounds often involves interactions with biological receptors through hydrogen-bonding and dipole interactions .

Safety and Hazards

The safety and hazards of 1,2,4-triazole-containing compounds can vary widely depending on the specific compound. Some compounds exhibit cytotoxic activities .

Future Directions

The future research directions for 1,2,4-triazole-containing compounds include finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates . The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .

properties

IUPAC Name

N-[2-[6-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O4S/c1-16(32)17-3-7-19(8-4-17)27-23(33)15-36-24-12-11-21-28-29-22(31(21)30-24)13-14-26-25(34)18-5-9-20(35-2)10-6-18/h3-12H,13-15H2,1-2H3,(H,26,34)(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFULJRFCVBHDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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